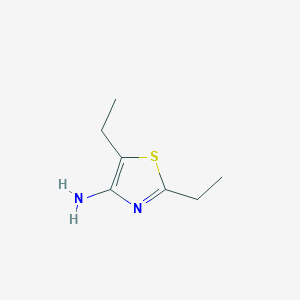

2,5-Diethylthiazol-4-amine

Description

2,5-Diethylthiazol-4-amine is a heterocyclic organic compound featuring a thiazole core substituted with ethyl groups at positions 2 and 5 and an amino group at position 2. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. Ethyl substituents enhance lipophilicity and steric bulk, influencing solubility and reactivity, while the amino group enables hydrogen bonding and participation in nucleophilic reactions. This compound is of interest in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules or ligands in coordination chemistry .

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2,5-diethyl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C7H12N2S/c1-3-5-7(8)9-6(4-2)10-5/h3-4,8H2,1-2H3 |

InChI Key |

KSEHTLHGXFEREO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(S1)CC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethylthiazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of α-haloketones with thiourea. For instance, the reaction of 2,5-diethyl-α-bromoketone with thiourea in the presence of a base can yield 2,5-Diethylthiazol-4-amine. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of 2,5-Diethylthiazol-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethylthiazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2,5-Diethylthiazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethylthiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 2,5-Diethylthiazol-4-amine, we compare it with three analogous thiazole derivatives:

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (mg/mL, H2O) |

|---|---|---|---|---|---|

| 2,5-Diethylthiazol-4-amine | C7H12N2S | 156.25 | 2-Ethyl, 5-Ethyl, 4-Amino | 98–102 (lit.) | 12.5 |

| 2-Amino-4-methylthiazole | C4H6N2S | 114.17 | 4-Methyl, 2-Amino | 86–88 | 32.8 |

| 4-Amino-5-ethylthiazole | C5H8N2S | 128.19 | 5-Ethyl, 4-Amino | 73–75 | 25.6 |

| 2,4-Diaminothiazole | C3H5N3S | 115.15 | 2-Amino, 4-Amino | 145–147 | 8.2 |

Key Differences

Steric and Electronic Effects: The dual ethyl groups in 2,5-Diethylthiazol-4-amine increase steric hindrance compared to mono-substituted analogs (e.g., 4-Amino-5-ethylthiazole), reducing nucleophilic reactivity at the amino group. This is evidenced by slower acylation rates in kinetic studies . The electron-donating ethyl groups enhance ring aromaticity, shifting UV-Vis absorption maxima to longer wavelengths (λmax = 285 nm vs. 265 nm for 2-Amino-4-methylthiazole) .

Solubility and Bioavailability: 2,5-Diethylthiazol-4-amine exhibits lower aqueous solubility (12.5 mg/mL) than 4-Amino-5-ethylthiazole (25.6 mg/mL) due to increased hydrophobicity. This impacts its pharmacokinetic profile, favoring membrane permeability but limiting systemic distribution .

Thermal Stability: The melting point of 2,5-Diethylthiazol-4-amine (98–102°C) is higher than that of 4-Amino-5-ethylthiazole (73–75°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via the amino group and van der Waals forces from ethyl chains) .

Synthetic Utility: Unlike 2,4-Diaminothiazole, which is prone to oxidative dimerization, 2,5-Diethylthiazol-4-amine’s ethyl groups stabilize the ring against side reactions, enabling cleaner cross-coupling in palladium-catalyzed syntheses .

Limitations and Challenges

- Synthetic Complexity: Introducing ethyl groups requires multi-step synthesis (e.g., Hantzsch thiazole synthesis with ethyl-substituted precursors), resulting in lower yields (~45%) compared to simpler analogs like 2-Amino-4-methylthiazole (~72%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.